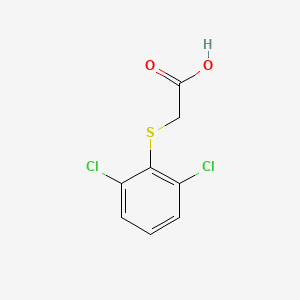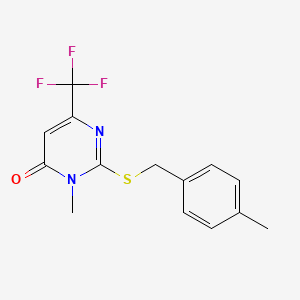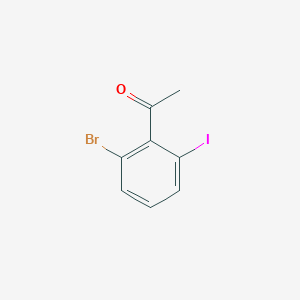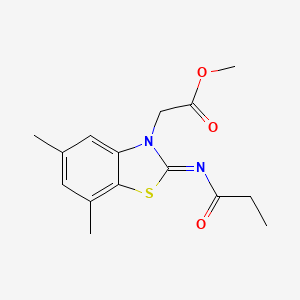
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide, also known as CINPA1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a tool compound for studying the function of the protein TRPV1. TRPV1 is a thermosensitive ion channel that is involved in the sensation of pain and heat. CINPA1 has been shown to selectively inhibit TRPV1 and has been used in various studies to investigate the role of TRPV1 in physiological and pathological processes.
作用機序
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide selectively inhibits TRPV1 by binding to a specific site on the protein. This binding prevents the opening of the ion channel, which in turn prevents the influx of calcium ions into the cell. The inhibition of TRPV1 by (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been shown to reduce pain and inflammation in animal models.
Biochemical and Physiological Effects
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. For example, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been shown to reduce the release of pro-inflammatory cytokines in response to TRPV1 activation. In addition, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been shown to reduce the proliferation of cancer cells that express TRPV1.
実験室実験の利点と制限
One advantage of using (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide in lab experiments is its selectivity for TRPV1. This allows researchers to specifically investigate the role of TRPV1 in various physiological and pathological processes. However, one limitation of using (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide is that it may have off-target effects on other ion channels or proteins. Therefore, it is important for researchers to carefully control for these potential off-target effects in their experiments.
将来の方向性
There are a number of future directions for research involving (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide. For example, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide could be used to investigate the role of TRPV1 in the regulation of body temperature in humans. In addition, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide could be used to investigate the role of TRPV1 in the development and progression of other types of cancer. Finally, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide could be used to investigate the potential therapeutic benefits of TRPV1 inhibition in various disease states.
合成法
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide can be synthesized using a multistep process that involves the reaction of 4-nitrophenylacetic acid with 3-(1H-indol-3-yl)acrylic acid to form the intermediate compound 4-nitrophenyl 3-(1H-indol-3-yl)acrylate. This intermediate compound is then reacted with cyanamide to form the final product (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide.
科学的研究の応用
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been used in various studies to investigate the role of TRPV1 in physiological and pathological processes. For example, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been used to study the role of TRPV1 in the regulation of body temperature and in the sensation of pain. In addition, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been used to investigate the role of TRPV1 in the development and progression of certain types of cancer.
特性
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c19-10-12(9-13-11-20-17-4-2-1-3-16(13)17)18(23)21-14-5-7-15(8-6-14)22(24)25/h1-9,11,20H,(H,21,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHMMHOLIBCLBR-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3019733.png)

![5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B3019735.png)
![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3019736.png)
(prop-2-yn-1-yl)amine](/img/structure/B3019738.png)
![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B3019739.png)
![4-[4-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-thiazol-2-yl)pyridin-2-yl]morpholine](/img/structure/B3019741.png)

![5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3019746.png)



![5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3019753.png)
